molecular formula C9H8Br2O4 B2924552 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid CAS No. 446278-49-5

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid

Cat. No. B2924552
CAS RN: 446278-49-5
M. Wt: 339.967
InChI Key: RUHTXCNDIRSPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.97 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8Br2O4/c1-14-7-2-5 (10)6 (11)3-8 (7)15-4-9 (12)13/h2-3H,4H2,1H3, (H,12,13) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a melting point of 162 degrees Celsius . Its molecular weight is 339.97 .

Scientific Research Applications

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid has been used in a variety of scientific research applications, including the synthesis of various organic compounds, such as amides, esters, and phenols. It has also been used in the synthesis of pharmaceuticals and other bioactive compounds. This compound has also been used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is a synthetic organic compound that can be used as a reagent in the synthesis of various organic compounds. It is a brominated analog of 2-methoxyphenoxyacetic acid (MPA) and can be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it has been shown to have some antifungal activity and has been used in the synthesis of various pharmaceuticals and other bioactive compounds.

Advantages and Limitations for Lab Experiments

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively easy. It is also a stable compound, making it suitable for long-term storage. However, it has some limitations for laboratory experiments. It is a highly reactive compound, making it difficult to handle in a laboratory setting. It is also a toxic compound and should be handled with care.

Future Directions

Future research on 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid could focus on its potential applications in the synthesis of various organic compounds and pharmaceuticals. Additionally, further research could be conducted on its biochemical and physiological effects. Other potential future directions include the development of new synthesis methods for this compound and the development of new applications for this compound. Additionally, further research could be conducted on the toxicity of this compound and the development of methods to reduce its toxicity. Finally, further research could be conducted on the environmental impact of this compound and the development of methods to reduce its environmental impact.

Synthesis Methods

2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is synthesized via a two-step reaction. First, 4-bromo-2-methoxyphenol is reacted with aqueous sodium hydroxide to produce 4-bromo-2-methoxybenzoic acid. This is then reacted with bromoacetic acid in the presence of an acid catalyst to produce this compound.

Safety and Hazards

Safety information for “2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid” indicates that it may be an irritant . Always handle it with appropriate safety measures.

properties

IUPAC Name

2-(4,5-dibromo-2-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O4/c1-14-7-2-5(10)6(11)3-8(7)15-4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHTXCNDIRSPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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